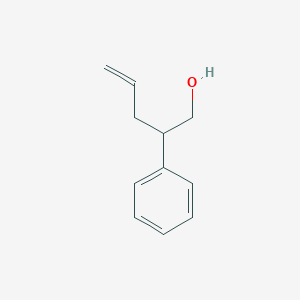

2-Phenylpent-4-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQOZSHPDOZAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Homoallylic Alcohols and Their Chemical Significance

Homoallylic alcohols are a class of organic molecules characterized by a hydroxyl group (–OH) located on a carbon atom that is two carbons away from a carbon-carbon double bond (C=C). This "1,4-alkenol" arrangement is a key structural motif that imparts significant chemical reactivity and synthetic utility.

These compounds are highly valued as versatile building blocks in organic synthesis, particularly for the construction of complex molecules such as polyketide natural products. rsc.orgacs.org The double bond and the alcohol group can be selectively functionalized, allowing for the stepwise and controlled introduction of new chemical features. For instance, the olefin can undergo reactions like ozonolysis to generate aldehydes, while the alcohol can be protected or converted into other functional groups. rsc.org

Numerous methods have been developed for the synthesis of homoallylic alcohols, including the allylation of carbonyl compounds. researchgate.netnih.gov Modern approaches often focus on developing metal-free or catalytic methods to improve efficiency, scalability, and environmental friendliness. rsc.org The development of enantioselective methods to produce chiral homoallylic alcohols is also a major area of research, as these chiral molecules are crucial intermediates in the synthesis of biologically active compounds. researchgate.net

Strategic Importance of 2 Phenylpent 4 En 1 Ol As a Synthetic Building Block

The strategic importance of 2-Phenylpent-4-en-1-ol lies in its specific structural features, which allow it to serve as a precursor in various chemical transformations. The presence of a reactive double bond and a primary alcohol in the same molecule allows for selective reactions.

Key synthetic applications and reactions involving this compound include:

Selective Oxidation: The double bond in this compound is more reactive than other bonds within the structure, allowing it to be targeted selectively by oxidizing agents like chromium trioxide and dichromate. biosynth.com

Epoxidation and Ring Opening: The double bond can be converted to an epoxide. Subsequent ring-opening of this epoxide yields a diol, which can then undergo further reactions. For example, treatment with hydrogen peroxide and potassium permanganate (B83412) can convert it into an oxide. biosynth.com

Formation of Other Alcohols: In the presence of a catalyst such as zinc acetate (B1210297), this compound can react with a boronate or styrene (B11656) derivative to produce allyl alcohol. biosynth.com

Synthesis of Thioethers: While specific details are limited in the available literature, related structures can be synthesized through the reaction of this compound with thiophenol under acidic conditions, forming a thioether linkage.

The table below summarizes some of the documented reactions for this compound.

Table 2: Synthetic Reactions of this compound

| Reactants | Reagents/Catalysts | Product Type |

|---|---|---|

| This compound | Oxidizing agents (e.g., chromium trioxide) | Selectively oxidized product at the double bond |

| This compound | Hydrogen peroxide, potassium permanganate | Oxide derivative |

| This compound, boronate/styrene derivative | Zinc acetate | Allyl alcohol |

Data sourced from Biosynth. biosynth.com

Historical Context and Evolution of Research on 2 Phenylpent 4 En 1 Ol

While specific historical milestones for 2-Phenylpent-4-en-1-ol are not extensively documented, the evolution of its research is intrinsically linked to the broader developments in the synthesis of homoallylic alcohols. Early methods for creating such alcohols often relied on stoichiometric organometallic reagents.

A significant advancement in this area was the development of the Barbier reaction, which involves the reaction of a carbonyl compound with an allyl halide in the presence of a metal like zinc, indium, or tin. cardiff.ac.uk This method provided a more direct route to homoallylic alcohols. Research from the late 20th and early 21st centuries focused on making these reactions more efficient and selective.

The evolution of synthetic methods includes:

Catalytic Approaches: The use of catalytic amounts of metals like palladium in conjunction with agents like tin(II) chloride was a key development, reducing waste and improving reaction control. researchgate.net

Solvent-Free and Greener Methods: More recently, there has been a push towards sustainable chemistry, leading to the development of solvent-free reaction conditions, for example using grinding techniques with a catalytic amount of an acid like phosphotungstic acid. researchgate.net

Multicomponent Reactions: The development of one-pot, three-component reactions involving, for example, an aldehyde, a vinyl boronic acid, and a diazo compound, represents a modern, efficient strategy for synthesizing complex homoallylic alcohols. rsc.orgnih.gov

Current Research Frontiers and Unaddressed Challenges Pertaining to 2 Phenylpent 4 En 1 Ol

Catalytic Strategies for Carbon-Carbon Bond Formation

Catalytic methods are at the forefront of modern organic synthesis, offering efficient pathways to complex molecules through the use of substoichiometric amounts of a catalyst. These strategies for synthesizing this compound and its analogs primarily involve the formation of key carbon-carbon bonds.

Indium-mediated allylation of carbonyls and epoxides is a powerful tool for carbon-carbon bond formation. thieme-connect.de The reaction of an allyl-indium species with an epoxide, such as styrene (B11656) oxide, can lead to the desired homoallylic alcohol framework. Allyl-indium reagents can be generated in situ from indium metal and an allyl halide in various solvents, including polar organic solvents and water. thieme-connect.desciforum.net

The reaction between styrene oxide and allyl bromide catalyzed by indium nanoparticles (InNPs) has been studied computationally and experimentally. mdpi.com These studies indicate that the reaction can proceed through the opening of the benzylic C-O bond of the epoxide. sciforum.netmdpi.com However, this can also lead to the formation of phenylacetaldehyde (B1677652) as an intermediate, which upon allylation yields the isomeric product 1-phenylpent-4-en-2-ol (B8803452). sciforum.netmdpi.com Computational models suggest that the direct formation of this compound from styrene oxide faces a significant activation barrier. mdpi.com Despite this, the indium-catalyzed ring-opening of epoxides remains a key strategy for accessing these frameworks. thieme-connect.de

Table 1: Indium-Mediated Allylation Reaction Data

| Reactants | Catalyst/Medium | Product | Yield | Reference |

| Acetophenone (B1666503), Allyl iodide | Indium powder / DMF | 2-Phenylpent-4-en-2-ol | 91% | thieme-connect.de |

| Styrene oxide, Allyl bromide | InNPs / ACN (reflux) | 1-Phenylpent-4-en-2-ol | Sole product | sciforum.netmdpi.com |

| Aldehydes, Allyl halide | Indium metal / H₂O | Homoallylic alcohols | >70% | thieme-connect.de |

Achieving stereocontrol during carbonyl allylation is crucial for the synthesis of chiral alcohols. Boron-catalyzed methods have emerged as highly effective for the diastereo- and enantioselective allylation of ketones with allenes. acs.orgua.es For instance, using 9-borabicyclo[3.3.1]nonane ([H-B-9-BBN]₂) as a catalyst allows for the allylation of acetophenone with cyclohexylallene, producing the corresponding homoallylic alcohol with excellent yield and diastereoselectivity. acs.orgua.es The reaction proceeds via a proposed hydroboration-allylation-transborylation pathway. ua.es

This methodology can be extended to an enantioselective variant by employing a chiral catalyst. acs.orgua.es The use of a chiral boron catalyst can produce enantioenriched homoallylic alcohols in good yields and with high levels of diastereo- and enantioselectivity. acs.orgua.es Another significant approach involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to catalyze the asymmetric allylboration of aldehydes, yielding chiral homoallylic alcohols with high enantiomeric excess. google.com

Table 2: Boron-Catalyzed Stereoselective Allylation of Ketones

| Ketone | Allene | Catalyst | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

| Acetophenone | Cyclohexylallene | [H-B-9-BBN]₂ | 91% | >95:5 | N/A | acs.orgua.es |

| Acetophenone | Penta-3,4-dienylbenzene | [H-B-9-BBN]₂ | 65% | 85:15 | N/A | acs.org |

| Acetophenone | Cyclohexylallene | (S)-Ph-BBD-OMe | 71% | >95:5 | 89:11 | acs.orgua.es |

Palladium-catalyzed reactions, particularly the Heck reaction, are fundamental for forming carbon-carbon bonds between aryl groups and alkenes. beilstein-journals.org The Heck reaction can be applied to structural analogs like 2-phenylpent-4-en-2-ol to synthesize more complex derivatives. thieme-connect.com A highly efficient catalyst system combining [Pd(η³-C₃H₅)Cl]₂ and a tetraphosphine ligand facilitates the Heck reaction between various aryl bromides and 2-phenylpent-4-en-2-ol. thieme-connect.comresearchgate.net This reaction typically yields (E)-5-aryl-2-phenylpent-4-en-2-ol derivatives with high selectivity and turnover numbers. thieme-connect.comresearchgate.net

The reaction conditions, including the choice of base and the electronic nature of the substituents on the aryl bromide, can influence the selectivity and the potential for double bond migration. thieme-connect.comresearchgate.net For example, with certain allylic alcohols, sterically hindered and electron-rich aryl bromides can selectively lead to linear ketones through double bond migration. researchgate.net Modern variations include the palladium(II)-catalyzed oxidative Heck reaction, which offers alternative pathways for such transformations. sci-hub.se

Table 3: Palladium-Catalyzed Heck Reaction of Aryl Bromides with 2-Phenylpent-4-en-2-ol

| Aryl Bromide | Catalyst System | Product | Yield | Reference |

| 4-Bromotoluene | [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine | (E)-2-Phenyl-5-(p-tolyl)pent-4-en-2-ol | 85% | thieme-connect.com |

| 4-Bromoanisole | [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine | (E)-5-(4-Methoxyphenyl)-2-phenylpent-4-en-2-ol | 88% | thieme-connect.com |

| 1-Bromonaphthalene | [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine | (E)-5-(Naphthalen-1-yl)-2-phenylpent-4-en-2-ol | 92% | thieme-connect.com |

The development of enantioselective catalysis is paramount for producing single-enantiomer compounds. Chiral ligands play a central role in transferring stereochemical information from the catalyst to the product. BINOL (1,1'-bi-2-naphthol) and its derivatives are privileged scaffolds for creating highly effective chiral ligands and catalysts. google.com

Chiral phosphoric acids derived from BINOL have proven to be excellent catalysts for the enantioselective allylboration of a wide range of aldehydes, including aryl, heteroaryl, and aliphatic aldehydes. google.com These reactions proceed with high yields and excellent enantiocontrol. google.com Mechanistic studies on related systems, such as the stereoselective intramolecular etherification of 4-phenylpent-4-en-1-ol (B15395231), suggest that catalyst-substrate interactions, governed by forces like London dispersion, are key to the stereochemical outcome. nih.gov

Table 4: Enantioselective Allylation of Aldehydes with Chiral Phosphoric Acid Catalysts

| Aldehyde | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Chiral Phosphoric Acid (4e) | 100% | 93% | google.com |

| 4-Methoxybenzaldehyde | Chiral Phosphoric Acid (4e) | 100% | 95% | google.com |

| 2-Naphthaldehyde | Chiral Phosphoric Acid (4h) | 100% | 88% | google.com |

Organometallic Reagent-Based Synthesis

Organometallic reagents are a cornerstone of synthetic organic chemistry, providing powerful nucleophiles for the construction of carbon-carbon bonds.

Grignard reagents are among the most well-known organometallic compounds used for forming C-C bonds. researchgate.net The synthesis of the this compound framework can be envisioned through the reaction of a suitable epoxide with an allylmagnesium halide. Specifically, the nucleophilic attack of allylmagnesium bromide on 2-phenyloxirane (styrene oxide) would lead to the ring-opening of the epoxide and the formation of this compound.

The reaction of Grignard reagents with aldehydes provides access to isomeric secondary alcohols. For example, the reaction of phenylacetaldehyde with allylmagnesium chloride has been shown to produce 1-phenylpent-4-en-2-ol in high yield using a flow reactor. researchgate.net The efficiency of Grignard reactions can be influenced by the solvent, with 2-methyltetrahydrofuran (B130290) sometimes offering higher yields and chemoselectivity compared to traditional solvents like THF. researchgate.net

Table 5: Grignard Synthesis of a Structural Isomer

| Aldehyde | Grignard Reagent | Product | Yield | Reference |

| Phenylacetaldehyde | Allylmagnesium chloride | 1-Phenylpent-4-en-2-ol | 94% | researchgate.net |

Biocatalytic and Chemoenzymatic Routes for Controlled Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, capable of producing complex chiral molecules under mild conditions. researchgate.net Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, further broaden the synthetic possibilities, often leading to enhanced efficiency and enantiomeric purity. acs.orgnih.gov

Baker's yeast (Saccharomyces cerevisiae) is a widely utilized biocatalyst in organic synthesis, primarily for the asymmetric reduction of carbonyls and alkenes. springernature.com While direct yeast-mediated synthesis of this compound is not extensively documented, its application in the reduction of related allylic alcohols to produce chiral saturated alcohols demonstrates the potential of this methodology for creating stereocenters. The enzymes within yeast, particularly reductases, can catalyze the hydrogenation of carbon-carbon double bonds with high enantioselectivity. researchgate.net

For instance, the biohydrogenation of 2-substituted allyl alcohols using baker's yeast yields (R)-2-methyl alkanols with excellent enantiomeric excess (ee). researchgate.net Similarly, fermenting baker's yeast can convert (E)-3-(p-tolyl)but-2-en-1-ol into enantiomerically pure (S)-(+)-3-(p-tolyl)butan-1-ol, a key chiral building block for bisabolane (B3257923) sesquiterpenes. These transformations highlight the ability of yeast to selectively reduce the double bond of allylic systems, a process that could be adapted for related homoallylic structures or used in tandem with other reactions. The efficiency and enantioselectivity of these reductions make yeast a valuable tool for preparing chiral intermediates. mdpi.com

Table 1: Examples of Yeast-Mediated Reduction of Allylic Alcohols

| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (E)-3-(p-tolyl)but-2-en-1-ol | (S)-(+)-3-(p-tolyl)butan-1-ol | 75% | >98% | |

| 2-Methyl-2-penten-1-ol | (R)-2-Methyl-1-pentanol | - | 95% | researchgate.net |

| 2-Methyl-2-hexen-1-ol | (R)-2-Methyl-1-hexanol | - | 98% | researchgate.net |

Acid-Catalyzed Transformations for Olefin Functionalization

The terminal alkene in this compound and related homoallylic alcohols is a key functional group that can be modified through various acid-catalyzed reactions. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, leading to more complex molecular architectures. Both Brønsted and Lewis acids are employed to activate the olefin for nucleophilic attack. beilstein-journals.orgmdpi.com

A significant challenge in synthetic chemistry is the enantioselective hydrofunctionalization of electronically neutral olefins. mpg.de Chiral Brønsted acids, such as confined imidodiphosphates (IDPs), have been shown to catalyze the asymmetric intramolecular hydroalkoxylation of alkenols, producing cyclic ethers with high yield and enantioselectivity. mpg.de Another powerful acid-catalyzed method is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of an acid catalyst to form highly substituted tetrahydropyrans. univ-rennes.fr This reaction can be promoted by Lewis acids like TiCl₄ or a synergistic combination of a Brønsted acid and a Lewis acid. univ-rennes.fr

Furthermore, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can catalyze the addition of aldehydes to allylboronates, affording δ-boryl-substituted homoallylic alcohols with high stereoselectivity. nih.gov Transition metals can also act as π-acid catalysts, coordinating to and weakening the olefin double bond to facilitate nucleophilic attack, a process that can be used for hydroalkylation reactions. beilstein-journals.org These methods demonstrate the versatility of acid catalysis in the precise functionalization of the olefin moiety within homoallylic alcohols. researchgate.net

Retrosynthetic Analysis and Pathway Design for this compound

Retrosynthetic analysis is a critical strategy for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed to devise efficient synthetic routes.

One effective strategy involves disconnecting the C2-C3 bond. This approach suggests an allylation reaction as the key bond-forming step. The precursors would be a phenyl-substituted aldehyde, such as phenylacetaldehyde , and an allyl organometallic reagent, like allylmagnesium bromide (a Grignard reagent) or an allylboronate ester. uniovi.es The reaction between these two fragments would construct the carbon skeleton and install the hydroxyl and alkene functionalities in the correct positions. Asymmetric allylation methods are well-developed and could be employed to control the stereochemistry at the C2 position. uniovi.es

Figure 1: Retrosynthetic Pathway A for this compound via Allylation

An alternative retrosynthetic pathway can be envisioned by disconnecting the C1-C2 bond and the phenyl group from the main chain. This leads back to simpler starting materials through a different sequence of reactions. A plausible forward synthesis inspired by this disconnection could start with the epoxidation of allylbenzene to form 2-benzyloxirane . arkat-usa.org Subsequent ring-opening of the epoxide with a one-carbon nucleophile, followed by functional group manipulations, could lead to the target alcohol. This approach leverages readily available starting materials to construct the key intermediate. arkat-usa.org

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful method for investigating the intricate details of chemical reactions involving this compound. These computational studies provide a molecular-level understanding of reaction pathways, transition states, and the energetics that govern the formation of this homoallylic alcohol.

Investigation of Transition States and Intermediate Structures

DFT calculations have been instrumental in mapping out the potential energy surfaces for reactions leading to this compound and its isomers. For instance, in the indium nanoparticle-catalyzed allylation of styrene oxide, DFT studies at the B3LYP/LanL2DZ level were used to model the formation of both this compound and its regioisomer, 1-phenylpent-4-en-1-ol (B8583477). mdpi.comsciforum.net These calculations identified the transition state structures for the direct allylation on each carbon of the oxo-cyclic structure of styrene oxide. mdpi.comsciforum.net

The computational models revealed that while the formation of both alcohols is thermodynamically feasible, being exothermic processes, the kinetic analysis showed significant activation barriers. mdpi.comsciforum.net Specifically, the activation barrier for the formation of this compound was calculated to be 16.2 kcal/mol, which is considerably lower than the 28 kcal/mol required for the formation of 1-phenylpent-4-en-1-ol. mdpi.comsciforum.net This kinetic preference helps to explain the observed regioselectivity in certain synthetic routes.

Furthermore, computational studies have explored the role of intermediates in these reactions. For example, the formation of phenylacetaldehyde as an intermediate via the opening of the epoxide ring has been computationally modeled. mdpi.comsciforum.net The subsequent allylation of this aldehyde intermediate provides an alternative pathway to homoallylic alcohols. mdpi.comsciforum.net

In the context of stereoselective reactions, such as the intramolecular etherification of 4-phenylpent-4-en-1-ol, a dispersion-driven induced-fit model has been proposed based on DFT calculations. researchgate.netnih.govrsc.org This model highlights the importance of noncovalent interactions, such as London dispersion, in governing both the catalyst's distortion and its interaction with the substrate, ultimately controlling the stereochemical outcome. researchgate.netnih.govrsc.org

Computational Analysis of Reaction Kinetics and Thermodynamics

The thermodynamic and kinetic aspects of reactions involving this compound have been quantitatively assessed using computational methods. As mentioned earlier, DFT calculations showed that the formation of this compound is an exothermic process with a calculated enthalpy change of -28.2 kcal/mol. mdpi.comsciforum.net This indicates that the product is thermodynamically more stable than the reactants.

However, the feasibility of a reaction is often dictated by its kinetics. The calculated activation energy of 16.2 kcal/mol for the formation of this compound suggests that while the reaction is kinetically accessible, it may require specific conditions to proceed efficiently. mdpi.comsciforum.net In contrast, the higher activation barrier for the formation of the 1-phenylpent-4-en-1-ol isomer (28 kcal/mol) indicates that this pathway is kinetically less favorable. mdpi.comsciforum.net

Such computational analyses are crucial for understanding and predicting reaction outcomes, guiding the optimization of reaction conditions to favor the desired product. For instance, understanding the kinetic and thermodynamic profiles can help in the selection of appropriate catalysts and reaction temperatures.

| Reaction Parameter | This compound | 1-Phenylpent-4-en-1-ol |

| Activation Energy (kcal/mol) | 16.2 mdpi.comsciforum.net | 28.0 mdpi.comsciforum.net |

| Enthalpy of Reaction (kcal/mol) | -28.2 mdpi.comsciforum.net | -33.2 mdpi.comsciforum.net |

| This table summarizes the computationally determined kinetic and thermodynamic parameters for the formation of this compound and its isomer. |

Modeling of Catalytic Cycles and Active Site Interactions

Computational modeling extends to the entire catalytic cycle of reactions producing or consuming this compound. This includes the interaction of the substrate with the catalyst's active site and the regeneration of the catalyst.

In the case of the stereoselective intramolecular etherification of 4-phenylpent-4-en-1-ol catalyzed by a chiral Brønsted acid, DFT studies have been used to investigate the catalyst-substrate interactions. researchgate.netnih.govrsc.org These studies revealed that dispersion forces play a dominant role in the induced-fit model, where the catalyst conforms to the substrate to achieve a stereoselective transition state. researchgate.netnih.govrsc.org The analysis of these interactions helps in understanding the origin of enantioselectivity and can guide the design of more effective catalysts.

Furthermore, computational models have been developed to study the potential for catalyst dimerization in solution and its impact on reaction kinetics and selectivity, particularly at low temperatures. researchgate.netnih.gov For some organocatalytic reactions, it has been shown that the formation of catalyst dimers can significantly influence the reaction profile. nih.gov

Molecular Dynamics and Quantum Chemical Simulations

While DFT provides valuable static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can be used to explore the conformational landscape of this compound and its interactions with solvent molecules and catalysts. Quantum chemical simulations, often in conjunction with MD, provide a higher level of theory to refine the electronic structure and energetics of key points along the reaction coordinate.

For instance, MD simulations have been employed to study the behavior of similar molecular architectures in solution, providing insights into solvation effects and the dynamic nature of catalyst-substrate complexes. rsc.org Although specific MD studies on this compound are not extensively reported in the provided context, the methodology is highly applicable to understanding its solution-phase chemistry.

Quantum chemical analyses using programs like the Gaussian package have been utilized to investigate the electronic structures and reactivity parameters of related complex molecules, which can be extended to this compound. researchgate.net These calculations can provide information about molecular orbitals, charge distribution, and other electronic properties that influence reactivity.

Proton Transfer Mechanisms in Base-Promoted Reactions

Proton transfer is a fundamental step in many organic reactions, particularly those promoted by bases. For homoallylic alcohols like this compound, base-promoted reactions can lead to various transformations. The mechanism of proton transfer in these systems can be investigated computationally.

In base-catalyzed isomerizations of allylic and polyenyl alcohols, DFT studies have been used to elucidate the reaction pathways. acs.org These studies suggest that the reaction often begins with a rate-determining deprotonation at a specific carbon atom. acs.org For some systems, this is followed by a series of proton shifts, often referred to as "base walking," until the most thermodynamically stable product is formed. acs.org

The mechanism can be either an intermolecular process, where a "proton shuttle" like a solvent molecule is involved, or an intramolecular process, which is more likely if a stable 5- or 6-membered transition state can be formed. masterorganicchemistry.com Computational studies can help distinguish between these pathways by calculating the energy barriers for each.

A key aspect of these reactions is the activation of C-H or O-H bonds. For example, in the base-promoted C-C bond activation of homoallylic alcohols, computational studies have shown that the formation of an alkoxide anion or hydrogen-bonding can significantly reduce the energy barrier for fragmentation. nih.gov

Structure-Reactivity Correlations through Computational Methods

Computational methods are powerful tools for establishing correlations between the structure of a molecule and its reactivity. By systematically modifying the structure of this compound in silico and calculating its properties and reaction energetics, it is possible to understand how different substituents or conformational changes affect its chemical behavior.

For example, DFT calculations can be used to probe the electronic effects of substituents on the phenyl ring or the aliphatic chain of this compound. These calculations can quantify changes in properties such as bond dissociation energies, acidity of the hydroxyl proton, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters, in turn, can be correlated with experimentally observed reaction rates and selectivities.

Strategies for Asymmetric Induction in this compound Synthesis

Achieving high levels of enantioselectivity in the synthesis of this compound and related homoallylic alcohols is a significant focus of synthetic methodology development. The primary approach involves the enantioselective addition of an allyl nucleophile to an aldehyde. Several catalytic strategies have emerged as powerful tools for this transformation. au.dk

Catalytic Asymmetric Allylation: The development of catalytic methods allows for the synthesis of enantiopure compounds from achiral precursors. diva-portal.org Asymmetric organocatalysis, in particular, has become a major branch of asymmetric catalysis. au.dk

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been successfully employed to catalyze the asymmetric allylation of aldehydes. google.com This method facilitates the reaction between aldehydes and allylboronates, yielding homoallylic alcohols with high enantiomeric excess (ee). google.com

Asymmetric Allylboration: The allylboration of ketones and aldehydes using chiral diols or other chiral ligands to control the stereochemical outcome is a well-established and reliable method. amazonaws.com This approach often provides access to tertiary alcohols with excellent enantioselectivity and diastereoselectivity. diva-portal.org

Palladium/Enamine Catalysis: A dual catalytic system involving a chiral amine and an achiral or racemic phosphoric acid can effect the direct asymmetric α-allylation of aldehydes with allylic alcohols. acs.org

These methods represent key strategies for establishing the crucial C2 stereocenter in this compound with a high degree of enantiomeric purity.

Table 1: Selected Asymmetric Allylation Strategies for Homoallylic Alcohols

| Method | Catalyst/Reagent | Substrate Type | Typical ee | Reference |

|---|---|---|---|---|

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Aldehyde | >90% | google.com |

| Asymmetric Allylboration | Chiral Diol / Allylborane | Ketone | up to 98% | amazonaws.com |

Diastereoselective Synthesis of this compound Derivatives

When the this compound scaffold is further substituted, the control of relative stereochemistry (diastereoselectivity) becomes critical. Diastereoselective reactions utilize the existing stereocenter(s) in a substrate to direct the formation of new ones.

Selenoetherification: The cyclization of substituted 5-phenyl-pent-4-en-1-ols can be initiated by selenium electrophiles. This 6-endo selenoetherification process leads to the formation of substituted 2-phenyltetrahydropyrans with high diastereoselectivity. unipa.it The stereochemical outcome of the cyclization provides a pathway to aryl C-glycoside precursors. unipa.it

Nickel-Catalyzed Three-Component Coupling: A nickel(0)-catalyzed coupling of 1,3-dienes, aldehydes, and organometallic reagents can produce substituted 4-penten-1-ol (B13828) derivatives. The diastereoselectivity of this reaction can be dramatically influenced by the choice of the organometallic reagent, yielding either syn or anti products. acs.org

Silyl-Prins Cyclization: The reaction of silylated derivatives, such as 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol, with aldehydes in the presence of a Lewis acid can initiate a Prins cyclization to form cis-2,6-disubstituted dihydropyrane derivatives diastereoselectively. mdpi.com

These methods demonstrate how the phenylpentenol framework can be elaborated into more complex cyclic structures while maintaining stereochemical control.

Table 2: Diastereoselective Syntheses of this compound Derivatives

| Reaction | Substrate | Reagents | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Selenoetherification | Substituted (E)-5-arylpent-4-en-1-ol | PhSeCl, AgOTf | Substituted 2-phenyltetrahydropyran | High | unipa.it |

| Silyl-Prins Cyclization | 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol | Aldehyde, Lewis Acid | cis-2,6-disubstituted dihydropyrane | High | mdpi.com |

Chiral Resolution Methods for Enantiopure this compound

When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, chiral resolution of a racemic mixture is a viable alternative. This involves separating the two enantiomers.

Enzymatic Kinetic Resolution: This is a widely used technique that employs enzymes, often lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For instance, the lipase (B570770) Novozym 435 can be used for enantioselective deacetylation, affording one enantiomer as an alcohol and leaving the other as an acetate (B1210297), which can then be separated. manchester.ac.uk This method has been applied to obtain enantiomerically enriched tertiary homoallylic alcohols. molaid.com

Chemical Resolution: This classic method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. Afterward, the resolving agent is cleaved to yield the separated enantiomers. While specific examples for this compound are not detailed, this remains a fundamental and powerful strategy for obtaining enantiopure compounds. acs.org

Conformational Analysis of Stereoisomers and Reaction Intermediates

Understanding the three-dimensional shape (conformation) of stereoisomers and the transient intermediates in their formation is crucial for explaining and predicting stereochemical outcomes.

DFT Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms and conformational preferences. researchgate.net

Reaction Pathways: Computational studies on the formation of homoallylic alcohols from the allylation of styrene oxide have been performed. These studies model the potential energy profiles for the formation of both this compound and its constitutional isomer, 1-phenylpent-4-en-1-ol. mdpi.comsciforum.net

Activation Barriers: The kinetic analysis from these DFT studies indicates that different pathways have significantly different activation barriers. For example, the calculated activation barrier for the formation of this compound was found to be 16.2 kcal/mol, whereas the barrier for the isomeric 1-phenylpent-4-en-1-ol was much higher at 28 kcal/mol, suggesting the former is the kinetically favored product under certain conditions. mdpi.comsciforum.net

Table 3: Calculated Energetics for Isomeric Alcohol Formation

| Product | Activation Barrier (kcal/mol) | Reaction Energy | Reference |

|---|---|---|---|

| This compound | 16.2 | Exothermic | mdpi.comsciforum.net |

These theoretical models, often combined with experimental data from techniques like NMR spectroscopy, provide deep insight into the factors controlling reactivity and stereoselectivity. rsc.org

Stereocontrol in Cascade and Tandem Cyclization Reactions involving this compound Scaffolds

The this compound framework is an excellent starting point for cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot, often creating complex polycyclic systems with high stereocontrol.

Tandem Prins/Friedel-Crafts Cyclization: Homoallylic alcohols such as (4E)-3-benzyl-5-phenylpent-4-en-1-ol can undergo a tandem Prins and Friedel-Crafts cyclization with aldehydes. researchgate.net This reaction, often catalyzed by a Lewis acid like scandium(III) triflate, proceeds in a highly stereoselective manner to generate trans-fused hexahydro-1H-benzo[g]isochromene derivatives. researchgate.net A similar strategy using (E)-3,5-diphenylpent-4-en-1-ol affords hexahydroindeno[2,1-c]pyran scaffolds. researchgate.net The stereoselectivity arises from a chair-like transition state in the initial Prins cyclization.

Aza-Prins-Ritter/Friedel-Crafts Tandem Reaction: N-acyliminium ions, generated from reduced N-homoallyl imides (such as 5-hydroxy-1-(1-phenylpent-4-en-2-yl)pyrrolidin-2-one), can undergo an endo-trig cyclization. The resulting carbocation intermediate can then be trapped by a nitrile (Ritter reaction) or an aromatic ring (Friedel-Crafts reaction) to produce complex nitrogen-containing heterocyclic systems with high diastereoselectivity. sci-hub.se

Palladium-Catalyzed Cascade Cyclization: Enynes with a pendant bromoaryl group, such as 5-(2-bromophenyl)pent-3-en-1-ynes, can undergo a palladium-promoted cascade cyclization. This sequence involves oxidative addition, migratory insertion, C-H activation, and reductive elimination to build benzo[a]fluorene derivatives. acs.org

These elegant cascade reactions showcase the synthetic utility of the phenylpentenol scaffold in the rapid and stereocontrolled construction of architecturally complex molecules.

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenylpent-4-en-1-ol |

| 1-Phenylpent-4-en-2-ol |

| 2-Phenylpent-4-en-2-ol |

| (E)-5-Arylpent-4-en-1-ol |

| Substituted 2-phenyltetrahydropyran |

| Phenylacetaldehyde |

| Styrene oxide |

| (4E)-3-Benzyl-5-phenylpent-4-en-1-ol |

| (E)-3,5-Diphenylpent-4-en-1-ol |

| Hexahydroindeno[2,1-c]pyran |

| trans-Fused hexahydro-1H-benzo[g]isochromene |

| 5-Hydroxy-1-(1-phenylpent-4-en-2-yl)pyrrolidin-2-one |

| 5-(2-Bromophenyl)pent-3-en-1-yne |

| Benzo[a]fluorene |

| 3-(dimethyl(phenyl)silyl)-1-phenylpent-4-en-2-ol |

| cis-2,6-Disubstituted dihydropyrane |

Advanced Analytical Techniques for Structural and Stereochemical Characterization in 2 Phenylpent 4 En 1 Ol Research

High-Resolution Spectroscopic Methods for Stereochemical Elucidation (e.g., Chiroptical Spectroscopy, Advanced NMR)

High-resolution spectroscopic methods are indispensable tools for probing the intricate stereochemical details of 2-phenylpent-4-en-1-ol. These techniques provide information on the connectivity of atoms and their spatial relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for deducing the relative stereochemistry of this compound. One-dimensional NMR spectra provide initial information on the chemical environment of the nuclei. nih.govnih.gov For a more detailed structural analysis, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range couplings between ¹H and ¹³C atoms (over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, providing critical information for determining the relative configuration of stereocenters.

Interactive Table: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 3.65 (dd, J = 11.0, 5.5 Hz), 3.58 (dd, J = 11.0, 7.0 Hz) | 65.2 |

| 2 | 3.15 (m) | 52.8 |

| 3 | 2.40 (m) | 35.1 |

| 4 | 5.80 (ddt, J = 17.0, 10.2, 6.8 Hz) | 135.5 |

| 5 | 5.10 (d, J = 17.0 Hz), 5.05 (d, J = 10.2 Hz) | 117.3 |

| Phenyl-C1' | - | 140.1 |

| Phenyl-C2'/C6' | 7.30 (d, J = 7.5 Hz) | 128.9 |

| Phenyl-C3'/C5' | 7.25 (t, J = 7.5 Hz) | 128.4 |

| Phenyl-C4' | 7.18 (t, J = 7.5 Hz) | 126.7 |

Note: This table represents hypothetical data for illustrative purposes.

Chiroptical Spectroscopy: This class of techniques, which includes Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measures the differential absorption of left and right circularly polarized light by a chiral molecule. dtu.dk The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess (ee) and, by comparison with theoretical calculations, the absolute configuration of this compound. dtu.dk

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are the gold standard for separating and quantifying the different stereoisomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC): These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to different retention times for each enantiomer. rsc.org This allows for their separation and quantification. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte or its derivatives. For instance, the enantiomeric purity of related aminoalcohols has been successfully determined by chiral HPLC. rsc.org

Interactive Table: Illustrative Chiral HPLC Data for the Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) (%) |

| (R)-2-Phenylpent-4-en-1-ol | 12.5 | 98.5 | 97.0 |

| (S)-2-Phenylpent-4-en-1-ol | 15.2 | 1.5 |

Note: This table is a hypothetical representation of a successful enantioselective synthesis.

Mass Spectrometry for Mechanistic Pathway Tracing and Isomeric Differentiation

Mass spectrometry (MS) is a powerful tool that provides information about the molecular weight and elemental composition of this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its identity.

Mechanistic Pathway Tracing: By using isotopically labeled starting materials (e.g., with deuterium, ¹³C, or ¹⁸O) in the synthesis of this compound, the position of the labels in the final product can be determined by mass spectrometry. This provides invaluable insights into the reaction mechanism, bond-forming, and bond-breaking steps.

Isomeric Differentiation: While mass spectrometry of isomers often yields similar mass spectra, techniques like tandem mass spectrometry (MS/MS) can be employed to differentiate them. In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns can be unique to each isomer, allowing for their distinction. For instance, the position of the phenyl group and the double bond in isomers of this compound would likely lead to characteristic fragmentation pathways.

X-ray Crystallography for Absolute Stereochemistry Assignment (if crystalline derivatives are obtained)

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. mdpi.com

Crystalline Derivative Formation: The hydroxyl group of this compound can be reacted with a variety of reagents to form solid derivatives. Common examples include esters formed with carboxylic acids containing heavy atoms (e.g., p-bromobenzoic acid or p-nitrobenzoic acid). The presence of a heavy atom facilitates the determination of the absolute configuration.

Reactivity and Transformational Chemistry of 2 Phenylpent 4 En 1 Ol

Selective Functional Group Transformations

The presence of both a primary alcohol and a terminal alkene in 2-phenylpent-4-en-1-ol necessitates careful selection of reagents and reaction conditions to achieve selective transformations of one functional group in the presence of the other.

Regioselective Reduction of the Alkene Moiety

The selective reduction of the terminal alkene in this compound to yield 2-phenylpentan-1-ol can be achieved through catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction conditions are generally mild enough to avoid reduction of the phenyl ring.

| Reagent/Catalyst | Conditions | Product |

| H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure | Saturated alcohol (2-phenylpentan-1-ol) |

| Diimide (N₂H₂) | Generated in situ from hydrazine (B178648) and an oxidant | Saturated alcohol (2-phenylpentan-1-ol) |

Nucleophilic Substitution at the Allylic and Benzylic Positions

The hydroxyl group of this compound can be transformed into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. For instance, treatment with thiophenol under acidic conditions can yield [(2-phenylpent-4-en-1-yl)sulfanyl]benzene. Direct conversion to the corresponding halide can be achieved using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). These activated intermediates are then susceptible to attack by a wide range of nucleophiles.

Due to the phenyl group at the 2-position, the substrate can also undergo reactions at the benzylic position, especially if a carbocationic intermediate is formed. The stability of a potential benzylic carbocation can influence the regioselectivity of the substitution reaction.

| Reagent | Intermediate | Subsequent Nucleophile | Product Example |

| Thionyl Chloride (SOCl₂) | Allylic Chloride | N/A | 1-chloro-2-phenylpent-4-ene |

| Phosphorus Tribromide (PBr₃) | Allylic Bromide | N/A | 1-bromo-2-phenylpent-4-ene |

| p-Toluenesulfonyl Chloride (TsCl) | Tosylate Ester | Cyanide (CN⁻) | 2-phenyl-5-hexenenitrile |

| Thiophenol (PhSH), acid catalyst | N/A (direct substitution) | Thiophenol | [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene |

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound and its derivatives makes them excellent substrates for a variety of cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic ring systems.

Tandem Prins/Friedel-Crafts Cyclizations for Heterocycle Synthesis (using related enols)

The Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful tool for the synthesis of tetrahydropyrans and other oxygen-containing heterocycles. beilstein-journals.orgnih.gov In the case of homoallylic alcohols like this compound, the intramolecular variant of the Prins reaction can be employed. Furthermore, the presence of the phenyl group allows for subsequent intramolecular Friedel-Crafts-type reactions, leading to the formation of fused ring systems.

For example, related (E)-6-arylhex-3-enyl alcohols can undergo smooth cross-coupling with various aldehydes in the presence of a Lewis acid like scandium(III) triflate (Sc(OTf)₃) and a Brønsted acid such as p-toluenesulfonic acid (TsOH) to afford trans-fused hexahydro-1H-benzo[f]isochromenes. nih.gov The reaction proceeds via an initial Prins cyclization to form an oxocarbenium ion, which is then trapped by the intramolecular Friedel-Crafts reaction. The stereoselectivity of the cyclization can be influenced by the geometry of the starting alkene.

| Homoallylic Alcohol Substrate | Aldehyde | Catalyst System | Product |

| (E)-6-Arylhex-3-enyl alcohol | Various aldehydes | Sc(OTf)₃ (10 mol%), TsOH (30 mol%) | trans-Fused hexahydro-1H-benzo[f]isochromene |

| (Z)-6-Arylhex-3-enyl alcohol | Various aldehydes | Sc(OTf)₃ (10 mol%), TsOH (30 mol%) | cis-Fused hexahydro-1H-benzo[f]isochromene |

| 2-(2-Vinylphenyl)acetaldehydes | N/A (intramolecular) | BF₃·Et₂O | 4-Aryl-tetralin-2-ols |

Radical Reactions and Photochemical Transformations (using related phenylpentenols)

The alkene and the phenyl group in this compound and its derivatives are susceptible to radical and photochemical reactions, opening up pathways to unique molecular structures.

Radical cyclizations can be initiated at various positions in the molecule. For instance, a related N-phenylpent-4-enamide can undergo a copper-catalyzed radical cyclization initiated by an amidyl radical to form trifluoromethylthio-substituted γ-lactams. rsc.org In a different approach, a photocatalytic radical aroylation of a related 1-(benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol (B14748653) has been reported. bohrium.com

Photochemical transformations often involve the excitation of the phenyl ring or the alkene. For example, photochemical [2+2] cycloaddition reactions can occur between the alkene moiety and another olefin, or intramolecularly if a suitable second double bond is present. rsc.org Photooxygenation of homoallylic alcohols in the presence of a photosensitizer can lead to the formation of γ-hydroxyhydroperoxides, which can then be cyclized to form 1,2,4-trioxepanes. orientjchem.org

| Substrate | Reaction Type | Reagents/Conditions | Product Type |

| 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol | Photocatalytic Radical Aroylation | Aroyl chloride, photocatalyst, light | β-Functionalized 1,6-diketone |

| N-Phenylpent-4-enamide | Radical Cyclization/Trifluoromethylthiolation | AgSCF₃, Cu(OAc)₂ | SCF₃-substituted γ-lactam |

| Homoallylic alcohols | Photooxygenation | Singlet oxygen, photosensitizer | γ-Hydroxyhydroperoxide |

| γ-Hydroxyhydroperoxide | Acid-catalyzed cyclization | Acetone, acid | 1,2,4-Trioxepane |

Derivatization for Library Synthesis and Scaffold Diversification

The structural framework of this compound offers multiple reactive sites that can be strategically manipulated for the generation of compound libraries and the diversification of molecular scaffolds. The presence of a terminal alkene, a primary alcohol, and an aromatic phenyl group provides handles for a variety of chemical transformations. This allows for the systematic modification of the parent structure to explore chemical space and develop novel compounds with potential applications in medicinal chemistry and materials science.

The derivatization of this compound can be approached by targeting its key functional groups. The terminal double bond is susceptible to a range of reactions, including oxidation and cyclization. For instance, the double bond can be selectively targeted for reactions like epoxidation. biosynth.com The resulting epoxide can then undergo ring-opening reactions to introduce further diversity. biosynth.com

The primary hydroxyl group is another key site for derivatization. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be substituted with other functional groups through nucleophilic substitution reactions. These transformations open avenues for creating a wide array of esters, ethers, and other derivatives.

Multi-component reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity and generating libraries of compounds from simple starting materials. While not directly employing this compound, the synthesis of pyrimidine-based scaffolds through a one-pot, three-component reaction highlights a relevant approach. thieme-connect.comresearchgate.net This methodology involves a Michael addition, cyclization, and subsequent cross-coupling reactions (such as Sonogashira, Heck, or Suzuki couplings) to produce a library of substituted pyrimidines. thieme-connect.comresearchgate.net This illustrates how precursors with similar reactive functionalities can be utilized in MCRs for scaffold diversification.

The concept of generating diverse molecular architectures is further exemplified by the use of Petasis sequence reactions to create bioactive polycyclic small molecules. nih.govacs.org This approach, applied to related amino alcohol structures, demonstrates how a sequence of reactions can lead to significant scaffold diversity. nih.govacs.org For example, derivatives like (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol have been synthesized as part of efforts in diversity-oriented synthesis. nih.govacs.org

The following table outlines potential derivatization strategies for this compound, leading to diverse scaffolds.

| Functional Group Targeted | Reaction Type | Potential Derivative Scaffold | Significance |

| Alkene | Epoxidation / Ring Opening | Dihydroxy or alkoxy-hydroxy derivatives | Introduction of new stereocenters and functional groups. biosynth.com |

| Alkene | Cyclization | Cyclic ethers or lactones | Formation of new ring systems, increasing structural rigidity. |

| Hydroxyl | Oxidation | Aldehyde or Carboxylic Acid | Precursors for further functionalization (e.g., imines, amides). |

| Hydroxyl | Etherification / Esterification | Ethers and Esters | Modification of polarity and pharmacokinetic properties. |

| Alkene & Hydroxyl | Tandem Reactions | Bicyclic or polycyclic structures | Rapid construction of complex molecular architectures. rsc.org |

| Phenyl Group | Electrophilic Aromatic Substitution | Substituted Phenyl Analogs | Modulation of electronic properties and biological interactions. |

By systematically applying these and other synthetic methodologies, large and diverse libraries of compounds can be generated from this compound, facilitating the exploration of structure-activity relationships and the discovery of new chemical entities.

Synthetic Applications of 2 Phenylpent 4 En 1 Ol As a Key Intermediate

Precursor in the Synthesis of Complex Organic Architectures

2-Phenylpent-4-en-1-ol serves as a valuable precursor for the synthesis of more complex organic structures through various chemical transformations. Its bifunctional nature allows for a range of reactions targeting either the hydroxyl group or the terminal alkene.

One notable application involves its reaction with boronate or styrene (B11656) derivatives. In the presence of a catalyst like zinc acetate (B1210297), this compound can be converted to an allyl alcohol. This transformation is selective for the epoxide over the other two potential hydroxyl groups. Subsequent ring-opening of the epoxide yields a homoallylic alcohol, which can then react with another molecule of allyl alcohol to form an oxirane. biosynth.com This oxirane can be further functionalized, for instance, by oxidation with hydrogen peroxide and potassium permanganate (B83412) to yield an oxide. biosynth.com

The terminal double bond in this compound is particularly susceptible to selective oxidation. biosynth.com Reagents such as chromium trioxide and dichromate can selectively react at the double bond, leaving the rest of the molecule intact. biosynth.com This selective reactivity is crucial for introducing new functional groups and building molecular complexity.

Table 1: Reactions of this compound as a Synthetic Precursor

| Reactant(s) | Catalyst/Reagent | Product Type | Ref. |

| Boronate or Styrene derivative | Zinc acetate | Allyl alcohol, Oxirane | biosynth.com |

| Hydrogen peroxide, Potassium permanganate | - | Oxide | biosynth.com |

| Chromium trioxide, Dichromate | - | Oxidized product at the double bond | biosynth.com |

These examples highlight the role of this compound as a versatile starting material, enabling the construction of intricate molecular frameworks through controlled and selective chemical modifications.

Role in the Synthesis of Natural Products (e.g., α-Tocopherol intermediates from related compounds)

While direct application of this compound in the total synthesis of α-tocopherol (Vitamin E) is not extensively documented, the synthesis of its core structure, the chromane (B1220400) ring, provides a strong indication of its potential utility. The synthesis of chromane derivatives is a key step in the production of tocopherols. google.com

The general strategy for α-tocopherol synthesis often involves the coupling of a chromane precursor with an aliphatic side chain. google.com Given that this compound contains a phenyl group that can be a precursor to the aromatic portion of the chromane ring, and a reactive pentenyl chain, it represents a plausible starting material for the synthesis of α-tocopherol analogues. The synthesis of chromane derivatives often involves reactions that could be adapted to molecules with the structural motifs present in this compound.

For instance, the synthesis of chromone (B188151) derivatives, which are structurally related to the chromane core of tocopherols, has been achieved through various synthetic routes, including the reaction of aromatic compounds with suitable side chains. nih.gov This suggests that a molecule like this compound could potentially be cyclized to form a chromane-type structure, which would be a key intermediate for tocopherol analogues.

Application as a Ligand or Catalyst Precursor in Organometallic Chemistry

The structural features of this compound make it a candidate for development into a ligand for organometallic catalysis. The presence of both a "hard" oxygen donor (from the alcohol) and a "soft" π-system (from the phenyl ring and the double bond) allows for multiple modes of coordination to a metal center.

While the direct use of this compound as a ligand is not widely reported, the closely related amine, 2-phenylpent-4-en-1-amine, has been explored in ligand design. This amine can be synthesized and used as a chiral catalyst for asymmetric synthesis, highlighting the potential of the phenylpentenyl scaffold in catalysis. The conversion of the alcohol functionality in this compound to an amine or other coordinating group is a straightforward synthetic transformation, opening the door to a variety of potential ligands.

The development of enantioselective catalysts is a major focus in modern chemistry. Chiral ligands are crucial for these catalysts, and the stereocenter in this compound (at the carbon bearing the phenyl and hydroxyl groups) makes it an attractive starting material for the synthesis of chiral ligands. Such ligands could find applications in a variety of metal-catalyzed reactions, including hydrogenations, hydroformylations, and cross-coupling reactions.

Utility in the Development of Specialty Chemicals and Advanced Materials (excluding specific product details/properties)

The chemical structure of this compound, which is essentially a functionalized styrene derivative, suggests its potential use in the development of specialty chemicals and advanced materials. americanelements.com Styrene and its derivatives are fundamental building blocks for a vast array of polymers and functional materials. researchgate.net

The presence of the primary alcohol and the terminal alkene in this compound provides two points for polymerization or grafting onto other polymer backbones. This could allow for the creation of functionalized polystyrenes with tailored properties. For example, the hydroxyl group could be used to initiate ring-opening polymerization of cyclic esters or ethers, leading to the formation of graft copolymers. The terminal alkene could participate in radical polymerization or be used in metathesis reactions to create novel polymer architectures.

The functionalization of commodity polymers like polystyrene is a key strategy for developing new materials with advanced properties. researchgate.netacs.org By incorporating a monomer like this compound, it would be possible to introduce reactive sites into the polymer chain, which could then be further modified to create materials for specific applications. For example, the introduction of hydroxyl groups could improve the hydrophilicity and biocompatibility of polystyrene-based materials.

Future Prospects and Emerging Trends in 2 Phenylpent 4 En 1 Ol Research

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Data-driven ML models are increasingly capable of predicting optimal reaction conditions, including solvent selection, with high accuracy. For instance, recent models have demonstrated a Top-3 accuracy of 85.1% in predicting missing solvents for reactions documented in patents. chemrxiv.org Such tools could be adapted to predict ideal solvents for the synthesis of 2-Phenylpent-4-en-1-ol, potentially identifying greener and more efficient options. chemrxiv.org

Furthermore, AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of novel transformations. This predictive power can accelerate the discovery of new synthetic routes to this compound and its derivatives, minimizing trial-and-error experimentation. AI models are also being developed to predict specific molecular properties, such as photosensitizing effects, which could be applied to novel derivatives of this compound to assess their potential in photochemistry or materials science. nih.gov The use of reasoning models in chemistry, which can analyze reaction mechanisms, offers a pathway to troubleshoot and optimize complex multi-step syntheses involving this compound. arxiv.org

Sustainable Synthesis: Flow Chemistry and Biorenewable Feedstocks for this compound

Sustainability is a major driver of innovation in chemical synthesis. For this compound, this manifests in the exploration of flow chemistry and the use of biorenewable feedstocks.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. The use of flow reactors, particularly microfluidic electrolysis cells, is gaining traction for the synthesis of complex organic molecules like heterocyles. soton.ac.uk This approach allows for high selectivity and conversion in a single pass, which could be applied to various steps in the synthesis of this compound, such as oxidation or cyclization reactions. soton.ac.ukunimi.it

Biorenewable Feedstocks: The chemical industry is actively seeking to replace petroleum-based starting materials with those derived from renewable biological sources. Research into the hydroformylation of biorenewable alkenes, such as α-terpineol and limonene, demonstrates the feasibility of converting natural products into valuable chemical intermediates. researchgate.net Future research could focus on identifying and engineering biosynthetic pathways or chemo-enzymatic processes to produce precursors to this compound from renewable feedstocks, thereby reducing the environmental footprint of its synthesis.

Expanding the Scope of Catalytic Systems and Reaction Conditions

Catalysis is central to the efficient synthesis of this compound. Future research will undoubtedly focus on discovering and optimizing new catalytic systems to improve yield, selectivity, and reaction scope under milder conditions.

Recent studies have already employed a variety of catalysts in reactions involving this compound and related structures. These range from simple metal salts like zinc acetate (B1210297) to complex organometallic compounds. biosynth.com A significant area of development is photocatalysis, where visible-light photoredox catalysts like fac-Ir(ppy)₃ have been used to trigger complex transformations involving related tertiary alcohols. nih.gov The exploration of bimetallic systems, such as alkali metal magnesiates, has also shown promise in catalyzing the cyclization of related alkynols, suggesting their potential applicability to derivatives of this compound. rsc.org

The table below summarizes a selection of catalyst systems used in the synthesis or transformation of this compound and analogous compounds, highlighting the diverse catalytic strategies being explored.

| Catalyst System | Reaction Type | Substrate/Product Type | Reference |

| Zinc Acetate | Reaction with boronate/styrene (B11656) | Allyl alcohol formation | biosynth.com |

| Pd(PPh₃)₄ | Olefination | 2-Methyl-2-phenylpent-4-enal synthesis | |

| fac-Ir(ppy)₃ | Photocatalytic radical defluoroalkylation | Heteroaryl-migrated ketones from tertiary alcohols | nih.gov |

| Indium Nanoparticles (InNPs) | Allylation | Homoallylic alcohols (e.g., 1-phenylpent-4-en-2-ol) | sciforum.net |

| K₂MgR₄(PMDETA)₂ | Cyclization | Cyclized ethers from alkynols | rsc.org |

Future work will likely involve high-throughput screening of new catalysts, including novel metal-organic frameworks (MOFs), nanoparticles, and enzymatic catalysts, to further refine the synthesis of this compound.

Design and Synthesis of Novel this compound-Based Functional Scaffolds

The structure of this compound, with its combination of a hydroxyl group, an alkene, and a phenyl ring, makes it an attractive starting point for the synthesis of more complex molecular architectures. A key future trend is the use of this compound and its close relatives to build diverse functional scaffolds for applications in medicinal chemistry and materials science.

One powerful strategy is the use of multicomponent reactions, such as the Petasis reaction, followed by intramolecular cyclizations. This approach has been used to convert similar amino alcohols into novel polycyclic scaffolds. nih.govacs.org Another promising method is the Prins bicyclization, which has been employed to create complex hexahydropyrano[3,4-c]chromene skeletons from related homoallylic alcohols. thieme-connect.com These diaryl pyranochromene systems are analogous to biologically active natural products. thieme-connect.com

Furthermore, protocols have been developed to convert related α-diazoketones into bromohydrin derivatives like 1-bromo-2-phenylpent-4-en-2-ol, which serve as versatile precursors for constructing unique molecular frameworks for drug discovery programs. thieme-connect.com The strategic functionalization of the alkene and alcohol moieties in this compound opens the door to a wide array of complex molecules with potentially valuable biological or material properties.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synergy between advanced spectroscopic techniques and high-level computational chemistry is a powerful trend that will deepen our understanding of reactions involving this compound.

Spectroscopic Analysis: While standard techniques like NMR (¹H and ¹³C) and mass spectrometry are routinely used to characterize this compound and its products, advanced methods can provide more detailed mechanistic information. nih.govrsc.orgrsc.org In-situ spectroscopic monitoring of reactions, for example, can help identify transient intermediates and build a more complete picture of the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. For instance, DFT studies on the indium-catalyzed allylation of styrene oxide to form the isomeric 1-phenylpent-4-en-2-ol (B8803452) have successfully modeled the complete process. sciforum.net These calculations provided insights into the reaction's thermodynamics and kinetics, explaining the formation of byproducts and confirming that high activation barriers would prevent the formation of this compound under those specific conditions. sciforum.net Computational studies have also been used to support the proposed mechanisms of other complex reactions like the silyl-Prins cyclization. mdpi.com Future research will likely see an increased use of these computational tools to predict reaction outcomes, design more efficient catalysts, and rationalize stereochemical results in the synthesis and derivatization of this compound.

Q & A

Q. What computational tools predict metabolic pathways of this compound?

- Methodological Answer : Use in silico platforms like SwissADME or MetaCore to simulate phase I/II metabolism. Validate predictions with LC-MS/MS analysis of hepatocyte incubation media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.